Ethyl 3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propanoate
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Overview
Description
Ethyl 3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propanoate is an organic compound with the molecular formula C13H21NO3. It is a derivative of cyclohexenone and is known for its unique chemical structure, which includes a cyclohexenone ring substituted with an amino group and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propanoate typically involves the reaction of 5,5-dimethyl-3-oxo-1-cyclohexen-1-ylamine with ethyl 3-bromopropanoate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups .
Scientific Research Applications
Ethyl 3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propanoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with desired chemical and physical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propanoate involves its interaction with specific molecular targets. The compound’s cyclohexenone ring can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone system. This reactivity is crucial for its role in organic synthesis and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(1-methyl-2-phenylethyl)amino]propanoate
- 3-Ethyl-5,5-dimethyl-2-cyclohexen-1-one
- Methyl 6-iodo-2,5-dimethyl-3-cyclohexen-1-ylcarbamate
Uniqueness
Ethyl 3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propanoate is unique due to its specific substitution pattern on the cyclohexenone ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
90043-88-2 |
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Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
ethyl 3-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]propanoate |
InChI |
InChI=1S/C13H21NO3/c1-4-17-12(16)5-6-14-10-7-11(15)9-13(2,3)8-10/h7,14H,4-6,8-9H2,1-3H3 |
InChI Key |
USABFYMIXMBSOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC1=CC(=O)CC(C1)(C)C |
Origin of Product |
United States |
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